molecular formula C7H12ClN3O2S B2544034 {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride CAS No. 1431970-04-5

{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride

Cat. No.: B2544034
CAS No.: 1431970-04-5
M. Wt: 237.7
InChI Key: DLYWZJXLLMJFOC-UHFFFAOYSA-N
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Description

{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with a suitable thioacetic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the thioacetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity of the compound. The thioacetic acid moiety may also contribute to the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-1H-pyrazole: This compound shares the pyrazole core structure but lacks the thioacetic acid moiety.

    5-Amino-3-methyl-1H-pyrazole: Another similar compound with a different substitution pattern on the pyrazole ring.

Uniqueness

{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride is unique due to the presence of both the amino-pyrazole and thioacetic acid functionalities. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(3-amino-5-methylpyrazol-1-yl)methylsulfanyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S.ClH/c1-5-2-6(8)9-10(5)4-13-3-7(11)12;/h2H,3-4H2,1H3,(H2,8,9)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYWZJXLLMJFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CSCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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